molecular formula C13H13BrO2 B8439181 6-Bromospiro[chroman-2,1'-cyclopentan]-4-one CAS No. 862475-41-0

6-Bromospiro[chroman-2,1'-cyclopentan]-4-one

Cat. No. B8439181
M. Wt: 281.14 g/mol
InChI Key: BZSCWAOPDYUDPZ-UHFFFAOYSA-N
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Patent
US07507761B2

Procedure details

A solution of 5-bromo-2-hydroxyacetophenone (31.6 g, 0.1477 mol), cyclopentanone (26 mL, 0.2939 mol) and pyrrolidine (24 mL, 0.288 mol) in methanol (600 mL) was stirred at 25° C. overnight. The mixture was then concentrated to a red oil. Water was added and the solution was adjusted to pH 1 with concentrated hydrochloric acid. The product was extracted with diethylether. The organic layer was evaporated under reduced pressure. The residue was then dissolved in a small volume of methanol. The solution was treated with charcoal, filtered and water was added to the filtrate. The residue was extracted with diethylether. The organic layer was dried over magnesium sulfate and diethylether was evaporated under reduced pressure. The product was used directly in the next step (77%).
Quantity
31.6 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[C:8]([Br:10])[CH:7]=[CH:6][C:5]=1[OH:11])=[O:3].[C:12]1(=O)[CH2:16][CH2:15][CH2:14][CH2:13]1.N1CCCC1>CO>[Br:10][C:8]1[CH:7]=[CH:6][C:5]2[O:11][C:12]3([CH2:16][CH2:15][CH2:14][CH2:13]3)[CH2:1][C:2](=[O:3])[C:4]=2[CH:9]=1

Inputs

Step One
Name
Quantity
31.6 g
Type
reactant
Smiles
CC(=O)C1=C(C=CC(=C1)Br)O
Name
Quantity
26 mL
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
24 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
600 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated to a red oil
ADDITION
Type
ADDITION
Details
Water was added
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with diethylether
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was then dissolved in a small volume of methanol
ADDITION
Type
ADDITION
Details
The solution was treated with charcoal
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
water was added to the filtrate
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with diethylether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate and diethylether
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure

Outcomes

Product
Name
Type
Smiles
BrC=1C=CC2=C(C(CC3(CCCC3)O2)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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